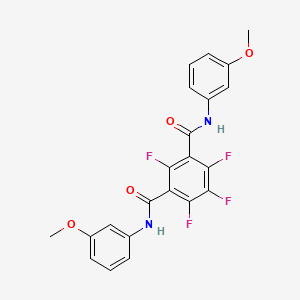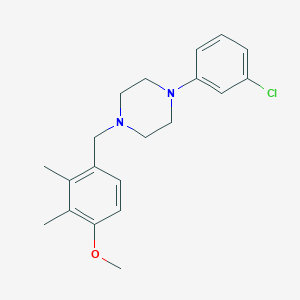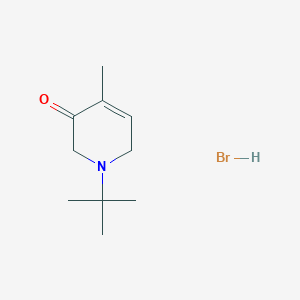![molecular formula C23H20ClNO3 B4895405 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline, also known as CQ, is a quinoline-based compound that has been widely used in scientific research. CQ is a potent inhibitor of autophagy, a process by which cells degrade and recycle their own components.
科学的研究の応用
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been extensively used in scientific research as an autophagy inhibitor. Autophagy is a process by which cells degrade and recycle their own components, and it plays a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, which is a crucial step in the autophagy process. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagic flux. By inhibiting autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be used to study the role of autophagy in various diseases and to identify potential therapeutic targets.
作用機序
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline inhibits autophagy by blocking the fusion of autophagosomes with lysosomes. This inhibition is thought to occur through the inhibition of lysosomal acidification, which is necessary for the fusion process to occur. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the activity of lysosomal enzymes, which may contribute to its inhibitory effects on autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have other biochemical and physiological effects. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to inhibit the activity of certain kinases, including Akt and mTOR, which are involved in cell growth and survival pathways. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has also been shown to inhibit the replication of certain viruses, including HIV and Zika virus.
実験室実験の利点と制限
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline is a potent and specific inhibitor of autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. However, 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has some limitations as well. 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been shown to have off-target effects, including inhibition of lysosomal enzymes and kinases. In addition, the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal studies has been limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and specific autophagy inhibitors. Another area of research is the identification of potential therapeutic targets for diseases that are associated with dysregulated autophagy. Additionally, there is a need for further studies on the off-target effects of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline and its potential use in combination with other drugs. Finally, there is a need for more studies on the use of 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline in animal models of disease.
合成法
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be synthesized by reacting 4-chloro-1-naphthol with 2-(2-bromoethoxy)ethyl bromide to form 2-(4-chloro-1-naphthyloxy)ethyl bromide. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline.
特性
IUPAC Name |
8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKVVGEESAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)


![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)

![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)
![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
